molecular formula C13H20N2O5 B2401496 N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034429-85-9

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2401496
CAS No.: 2034429-85-9
M. Wt: 284.312
InChI Key: ARPVALZIRIUYPR-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the 2,2-dimethoxyethyl and 2-(2-methoxyethoxy) groups. Common synthetic routes may include:

    Esterification: Isonicotinic acid is first esterified with methanol to form methyl isonicotinate.

    Substitution Reaction: The ester is then reacted with 2,2-dimethoxyethanol and 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to introduce the desired substituents.

    Amidation: The final step involves the conversion of the ester to the amide using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration as a therapeutic agent for treating diseases.

    Industry: Use in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-isonicotinamide
  • N-(2-methoxyethyl)-2-(2-methoxyethoxy)isonicotinamide
  • N-(2,2-dimethoxyethyl)-2-ethoxyisonicotinamide

Uniqueness

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-17-6-7-20-11-8-10(4-5-14-11)13(16)15-9-12(18-2)19-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPVALZIRIUYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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